

Synonyms for SKF 91488 dihydrochloride (e.g., Homodimaprit).

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Compound of Interest

Compound Name: SKF 91488 dihydrochloride

Cat. No.: B2855916

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In-Depth Technical Guide to SKF 91488 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF 91488 dihydrochloride, also known by synonyms such as Homodimaprit and 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride, is a potent and specific inhibitor of the enzyme histamine N-methyltransferase (HNMT). By blocking the primary metabolic pathway for histamine in the central nervous system and other tissues, **SKF 91488 dihydrochloride** serves as a valuable pharmacological tool to investigate the physiological and pathological roles of elevated histamine levels. This document provides a comprehensive technical overview of **SKF 91488 dihydrochloride**, including its chemical properties, mechanism of action, and its effects on various biological systems, supported by quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

SKF 91488 dihydrochloride is a small molecule with the following chemical properties:

Property	Value
IUPAC Name	[4-(dimethylamino)butyl]carbamimidothioate;dihydrochloride
Synonyms	Homodimaprit dihydrochloride, 4-(N,N-Dimethylamino)butylisothioureia dihydrochloride
Molecular Formula	C ₇ H ₁₉ Cl ₂ N ₃ S
Molecular Weight	248.22 g/mol
CAS Number	68941-21-9

Mechanism of Action

The primary and well-established mechanism of action of **SKF 91488 dihydrochloride** is the potent and non-competitive inhibition of histamine N-methyltransferase (HNMT).^[1] HNMT is a key enzyme responsible for the degradation of histamine through methylation. By inhibiting HNMT, **SKF 91488 dihydrochloride** leads to an accumulation of endogenous histamine in various tissues, particularly in the brain.

There is conflicting information regarding the activity of **SKF 91488 dihydrochloride** as a direct agonist at histamine receptors. Some commercial suppliers describe it as a histamine H1 and H2 receptor agonist.^{[2][3]} However, more definitive pharmacological studies state that it exhibits no direct histamine agonist activity.^[4] This suggests that the observed physiological effects of SKF 91488 are primarily due to the potentiation of endogenous histamine signaling through the inhibition of its metabolism, rather than direct receptor activation.

The inhibition of HNMT by SKF 91488 has been quantified with a K_i value of 0.9 μM .^[1]

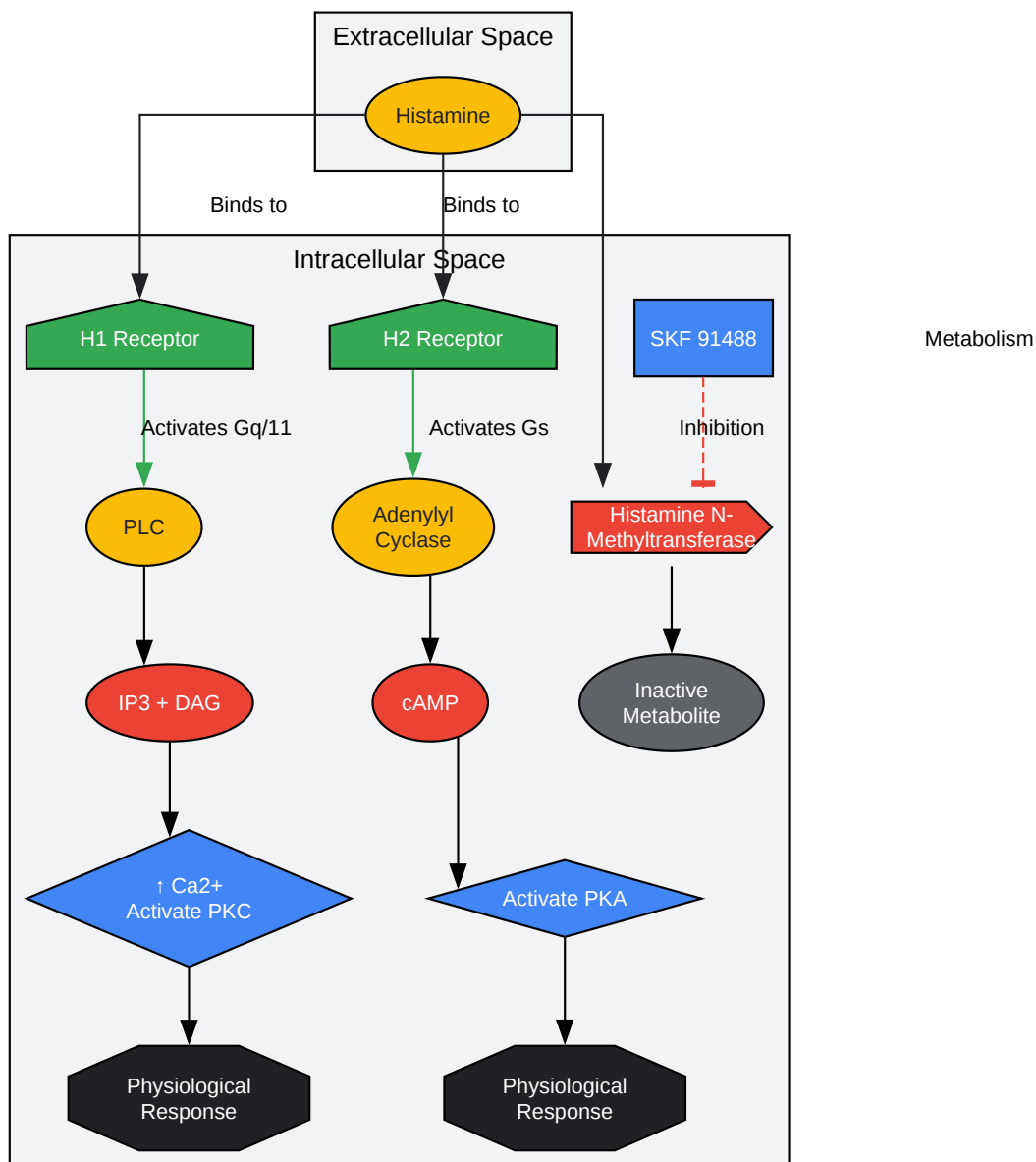
Signaling Pathways

The biological effects of **SKF 91488 dihydrochloride** are mediated by the enhanced activation of histamine receptors due to increased local concentrations of histamine. Histamine receptors (H1, H2, H3, and H4) are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.

- H1 Receptor Signaling: Primarily coupled to Gq/11, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).[5]
- H2 Receptor Signaling: Coupled to Gs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).[5][6]
- H3 and H4 Receptor Signaling: Both are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7]

The following diagram illustrates the primary signaling pathway affected by **SKF 91488 dihydrochloride**.

Mechanism of Action of SKF 91488 Dihydrochloride

[Click to download full resolution via product page](#)Caption: Signaling pathway affected by **SKF 91488 dihydrochloride**.

Quantitative Data

In Vitro HNMT Inhibition

Parameter	Value	Species/System	Reference
Ki	0.9 μ M	Not specified	[1]

In Vivo Cardiovascular Effects in Rats

The intracerebroventricular (i.c.v.) administration of SKF 91488 in Wistar rats has been shown to increase mean arterial pressure (MAP) and heart rate (HR).[1]

Dose (i.c.v.)	Effect on MAP	Effect on HR	Animal Model	Reference
20-100 μ g	Dose-dependent increase	Tachycardia	Normotensive Wistar Rats	[1]
10 μ g	Subpressor dose	No significant change	Normotensive Wistar Rats	

In Vivo Effects on Histamine Levels in Rats

Intracerebroventricular administration of SKF 91488 significantly increases histamine concentrations in specific brain regions of Wistar rats.[1]

Dose (i.c.v.)	Brain Region	Histamine Concentration Change	Animal Model	Reference
10 μ g	Hypothalamus	5.18 \pm 0.45 vs 4.23 \pm 0.41 nmol/g (p < 0.05)	Wistar Rats	
10 μ g	Medulla Oblongata	0.41 \pm 0.05 vs 0.30 \pm 0.06 nmol/g (p < 0.05)	Wistar Rats	
10 μ g	Cortex	No significant change	Wistar Rats	

In Vivo Antinociceptive Effects in Rodents

Intracerebroventricular administration of SKF 91488 has been shown to produce dose-dependent antinociceptive effects in various pain models.[8]

Dose (i.c.v.)	Pain Model	Effect	Animal Model	Reference
30, 50, 100 µg	Mouse Hot Plate (Thermal)	Dose-dependent increase in pain threshold	Mice	[8]
30, 50, 100 µg	Mouse Abdominal Constrictions (Chemical)	Dose-dependent increase in pain threshold	Mice	[8]
30, 50, 100 µg	Rat Paw Pressure (Mechanical)	Dose-dependent increase in pain threshold	Rats	[8]

Experimental Protocols

In Vitro Histamine N-Methyltransferase (HNMT) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of SKF 91488 on HNMT.

Materials:

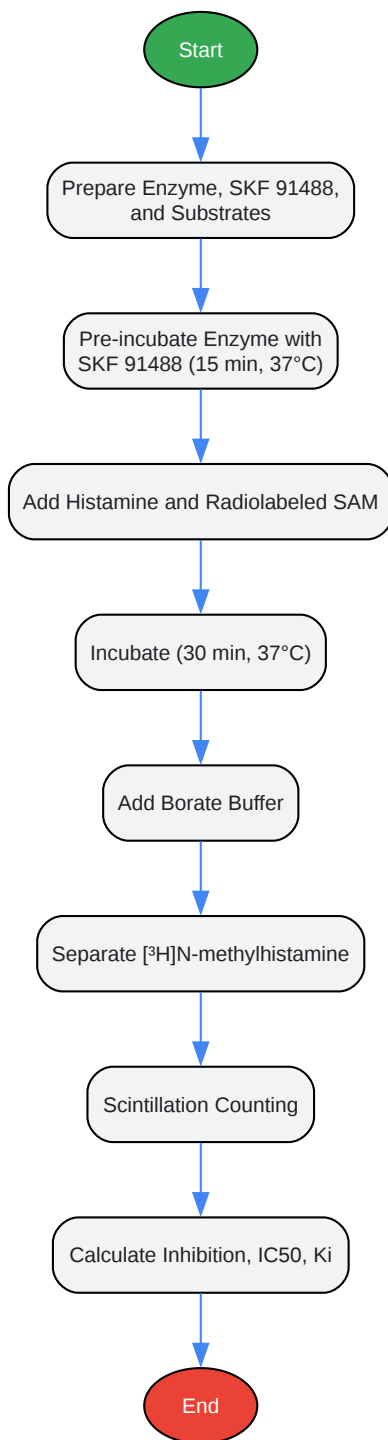
- Human recombinant HNMT
- **SKF 91488 dihydrochloride**
- Histamine
- S-adenosyl-L-[methyl-³H]methionine (Radiolabeled SAM)
- S-adenosyl-L-methionine (Unlabeled SAM)

- Phosphate buffer (pH 7.8)
- Borate buffer
- Scintillation cocktail
- Scintillation counter

Procedure:

- Enzyme Preparation: Dilute human recombinant HNMT to a working concentration of 0.025 µg/ml in phosphate buffer (pH 7.8).
- Compound Preparation: Prepare a stock solution of **SKF 91488 dihydrochloride** in a suitable solvent (e.g., water or DMSO) and create serial dilutions to be tested.
- Pre-incubation: In a microcentrifuge tube, pre-incubate the test compound (or vehicle control) with the diluted enzyme solution for 15 minutes at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of histamine (final concentration 20 µM), unlabeled SAM (final concentration 1.4 µM), and radiolabeled S-adenosyl-L-[methyl-³H]methionine (final concentration 0.014 µM).
- Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
- Reaction Termination: Terminate the reaction by adding 2.5 M borate buffer.
- Separation: Separate the resulting [³H]N-methylhistamine from the unreacted radiolabeled SAM using a suitable method, such as column chromatography.
- Quantification: Add an aliquot of the eluate containing [³H]N-methylhistamine to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of SKF 91488 and determine the IC₅₀ and/or K_i value.

Workflow for In Vitro HNMT Inhibition Assay



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Caption: Experimental workflow for the in vitro HNMT inhibition assay.

In Vivo Cardiovascular Assessment in Rats

This protocol provides a general framework for assessing the cardiovascular effects of SKF 91488 in anesthetized rats.

Materials:

- Male Wistar rats (or other appropriate strain)
- **SKF 91488 dihydrochloride**
- Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
- Saline (vehicle)
- Intracerebroventricular (i.c.v.) cannula
- Arterial catheter
- Pressure transducer and recording system
- Heart rate monitor

Procedure:

- **Animal Preparation:** Anesthetize the rat and implant an i.c.v. cannula into the lateral ventricle. Insert a catheter into the femoral or carotid artery for blood pressure measurement.
- **Stabilization:** Allow the animal to stabilize for a period of time to obtain baseline blood pressure and heart rate readings.
- **Drug Administration:** Administer **SKF 91488 dihydrochloride** (e.g., 10-100 µg) or vehicle via the i.c.v. cannula.
- **Data Recording:** Continuously record mean arterial pressure (MAP) and heart rate (HR) for a defined period post-injection.
- **Data Analysis:** Analyze the changes in MAP and HR from baseline in response to SKF 91488 administration.

In Vivo Measurement of Brain Histamine Levels in Rats

This protocol outlines a general method for measuring changes in brain histamine levels following SKF 91488 administration.

Materials:

- Male Wistar rats
- **SKF 91488 dihydrochloride**
- Saline (vehicle)
- Intracerebroventricular (i.c.v.) cannula
- Brain tissue homogenization buffer
- Method for histamine quantification (e.g., HPLC with fluorescence detection or ELISA)

Procedure:

- **Animal Treatment:** Administer **SKF 91488 dihydrochloride** (e.g., 10 µg) or vehicle via a pre-implanted i.c.v. cannula.
- **Tissue Collection:** At a specific time point post-injection, euthanize the rat and rapidly dissect the brain regions of interest (e.g., hypothalamus, medulla oblongata, cortex).
- **Tissue Processing:** Homogenize the brain tissue samples in an appropriate buffer.
- **Histamine Quantification:** Measure the histamine concentration in the tissue homogenates using a validated analytical method.
- **Data Analysis:** Compare the histamine levels in the brain regions of SKF 91488-treated animals to those of the vehicle-treated control group.

Conclusion

SKF 91488 dihydrochloride is a powerful research tool for elucidating the roles of histamine in the central nervous system and peripheral tissues. Its primary mechanism as a potent HNMT

inhibitor leads to significant elevations in endogenous histamine, thereby potentiating histamine receptor signaling. While its direct effects on histamine receptors remain a point of some ambiguity in commercial literature, the preponderance of scientific evidence points to its effects being mediated through the inhibition of histamine metabolism. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding the complex biology of the histaminergic system.

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